molecular formula C9H10O4S B1273767 (Acetyloxy)(thiophen-2-yl)methyl acetate CAS No. 63011-97-2

(Acetyloxy)(thiophen-2-yl)methyl acetate

Cat. No. B1273767
CAS RN: 63011-97-2
M. Wt: 214.24 g/mol
InChI Key: XNPWFMLVWGWHIQ-UHFFFAOYSA-N
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Description

“(Acetyloxy)(thiophen-2-yl)methyl acetate” is a synthetic organic compound with the CAS Number: 63011-97-2 . It has a molecular weight of 214.24 and its IUPAC name is (acetyloxy) (2-thienyl)methyl acetate .


Molecular Structure Analysis

The InChI code for “(Acetyloxy)(thiophen-2-yl)methyl acetate” is 1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 . This code provides a unique representation of the molecule’s structure.

It should be stored at room temperature .

Scientific Research Applications

1. Organic Experiment Design and Drug Intermediate Synthesis

(W. Min, 2015) discussed the synthesis of a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, emphasizing its utility in enhancing student interest and skills in scientific research and experimentation.

2. Antimicrobial Activity of Thiophene Derivatives

(Pravinkumar N. Sable, S. Ganguly, P. Chaudhari, 2014) described the synthesis of tetra-substituted thiophene derivatives with significant antimicrobial activity, highlighting the importance of thiophene-based compounds in microbiological applications.

3. Synthesis and Learning Memory Effects in Mice

(Jiang Jing-ai, 2006) studied the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice, suggesting potential applications in cognitive research.

4. Polycondensation for Polymer Synthesis

(P. Stagnaro, G. Costa, A. Gandini, 2001) explored the acid-catalyzed polycondensation of 2-hydroxymethylthiophene and its derivatives, leading to the synthesis of polymers with potential applications in materials science.

5. DNA Binding Polymers

(Analyn C. Carreon, W. Santos, John B. Matson, R. So, 2014) synthesized a water-soluble cationic polythiophene derivative for potential use in gene delivery, indicating the significance of thiophene derivatives in biomedical applications.

6. Synthesis of Clopidogrel Sulfate

(Hu Jia-peng, 2012) presented an improved synthesis method for Clopidogrel sulfate, utilizing thiophene derivatives as intermediates, underlining their role in pharmaceutical synthesis.

properties

IUPAC Name

[acetyloxy(thiophen-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWFMLVWGWHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CS1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383933
Record name (acetyloxy)(thiophen-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acetyloxy)(thiophen-2-yl)methyl acetate

CAS RN

63011-97-2
Record name (acetyloxy)(thiophen-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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